tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and an iodinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Iodination: The iodination of the indazole ring is achieved using iodine and a suitable oxidizing agent.
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group.
Final Coupling: The final step involves coupling the iodinated indazole with the piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated indazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the piperidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives .
Scientific Research Applications
tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The iodinated substituent may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(((3-chloro-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(((3-bromo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((3-iodo-1H-indazol-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodinated indazole moiety may offer enhanced binding properties compared to its chloro or bromo analogs .
Properties
IUPAC Name |
tert-butyl 4-[(3-iodo-2H-indazol-5-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24IN3O3/c1-18(2,3)25-17(23)22-8-6-12(7-9-22)11-24-13-4-5-15-14(10-13)16(19)21-20-15/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJSEDJVKDKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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